2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
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Overview
Description
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2 It belongs to the class of dioxolanes, which are five-membered heterocyclic compounds containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the following steps:
Starting Materials: Hexyl aldehyde or hexyl ketone, ethylene glycol, and an acid catalyst.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The mixture is heated to facilitate the formation of the dioxolane ring.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hexyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its dioxolane ring structure allows it to participate in various chemical reactions, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the hexyl group.
2-Hexyl-4-methyl-1,3-dioxolane: Similar but with a different substitution pattern on the dioxolane ring.
2,2,4-Trimethyl-1,3-dioxolane: Another dioxolane derivative with different methyl group positions.
Uniqueness
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl group enhances its hydrophobicity and influences its reactivity compared to other dioxolane derivatives.
Properties
CAS No. |
5420-94-0 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-9-12(4)13-10(2)11(3)14-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
CRGQIKDUBQRGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OC(C(O1)C)C)C |
Origin of Product |
United States |
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